molecular formula C13H11N5OS2 B6578632 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide CAS No. 1171791-19-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide

Cat. No. B6578632
CAS RN: 1171791-19-7
M. Wt: 317.4 g/mol
InChI Key: WRGGMCLWNLISAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide (MTPC) is a novel small-molecule compound that has been studied for its potential to treat a variety of diseases. It is a member of the thiadiazole family and is a derivative of a thiazole moiety. MTPC is a synthetic compound that has been studied for its potential to treat a variety of diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been studied for its potential to treat a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of tumor cells by inhibiting the activity of the enzyme cyclin-dependent kinase 2 (CDK2). In inflammation, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to reduce the expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). In neurological disorders, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to reduce the production of amyloid-β peptide, which is associated with Alzheimer’s disease.

Mechanism of Action

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to have multiple mechanisms of action. In cancer, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of the enzyme CDK2, which is involved in the regulation of cell cycle progression. In inflammation, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to reduce the expression of the pro-inflammatory enzyme COX-2. In neurological disorders, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to reduce the production of amyloid-β peptide, which is associated with Alzheimer’s disease.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of tumor cells by inhibiting the activity of the enzyme CDK2. In inflammation, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to reduce the expression of the pro-inflammatory enzyme COX-2. In neurological disorders, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to reduce the production of amyloid-β peptide, which is associated with Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide in laboratory experiments include its low toxicity, its ease of synthesis, and its ability to target multiple pathways. The limitations of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide in laboratory experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

For the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide include further investigation of its potential to treat cancer, inflammation, and neurological disorders. Additionally, further research is needed to explore its potential for use as an anti-inflammatory agent and its potential in the treatment of other diseases. Other future directions for the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide include the development of improved synthesis methods, the development of safer and more effective delivery systems, and the exploration of its potential for use in combination therapies.

Synthesis Methods

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide can be synthesized through a three-step process. First, the thiazole moiety is synthesized from 4-aminothiophenol and ethyl chloroformate in the presence of sodium carbonate. Then, the N-methyl-2-thiadiazole is synthesized from the thiazole moiety and dimethylformamide in the presence of sodium sulfide. Finally, the N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide is synthesized from the N-methyl-2-thiadiazole and phenylamine in the presence of sodium hydroxide.

properties

IUPAC Name

2-anilino-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS2/c1-8-17-18-13(21-8)16-11(19)10-7-20-12(15-10)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGGMCLWNLISAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide

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